2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Overview
Description
“2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid” is a chemical compound with the CAS Number: 93198-72-2 . It has a molecular weight of 208.21 and is a yellowish solid .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, benzofuran compounds are generally synthesized through unique free radical cyclization cascades . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The IUPAC name for this compound is (6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid . The InChI Code is 1S/C11H12O4/c1-14-8-2-3-9-7(4-11(12)13)6-15-10(9)5-8/h2-3,5,7H,4,6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a yellowish solid with a melting point of 47–51°C . Its 1H NMR (CDCl3, 300 MHz) is δ 2.64 (dd, 1H, J = 13.4, 4.2 Hz) 2.69–2.83 (m, 4H), 2.85 (dd, 1H, J = 13.2, 7.7 Hz), 3.05 (dd, 1H, J = 15.5, 7.7 Hz), 3.21–3.35 (m, 5H), 4.95–5.06 (m, 1H), 6.76–6.90 (m, 3H), 6.91–6.97 (m, 2H), 7.07–7.20 (m, 2H), 7.23–7.31 (m, 2H) . Its 13C NMR (CDCl3, 75 MHz) is δ 34.2, 49.1, 53.9, 63.2, 80.8, 109.7, 116.1, 119.7, 120.4, 124.9, 126.4, 128.1, 129.1, 151.4, 159.5 .Scientific Research Applications
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Synthesis of Natural Products
- Field : Organic Chemistry
- Application : Benzofuran derivatives are used in the total synthesis of natural products . For example, the naturally occurring demethoxy-egonol, a congener of which is used in the treatment of asthma and rheumatism .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The synthesis of these natural products has attracted much attention from synthetic organic chemists .
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Antimicrobial Agents
- Field : Pharmacology
- Application : Benzofuran derivatives are emerging as a scaffold for antimicrobial agents . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
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Anticancer Activities
- Field : Oncology
- Application : Some substituted benzofurans have shown significant anticancer activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Compound 36 was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of compound 36 as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
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GPR40/FFA1 Agonist
- Field : Pharmacology
- Application : “(6-Hydroxy-1-benzofuran-3-yl)acetic Acid” is a reactant in the synthesis of dihydrobenzofuran as a potent and orally available GPR40/FFA1 agonist .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
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EGFR Inhibitors
- Field : Oncology
- Application : Some benzofuran derivatives are used as EGFR inhibitors . Two of its derivatives, gefitinib, and erlotinib, were introduced to the market as anticancer agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
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Target Therapy
- Field : Pharmacology
- Application : Some substituted benzofurans have shown significant anticancer activities . Compound 36 was found to have significant cell growth inhibitory effects .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
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Natural Product Synthesis
- Field : Organic Chemistry
- Application : Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The synthesis of these natural products has attracted much attention from synthetic organic chemists .
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Antimicrobial Therapy
- Field : Pharmacology
- Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
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GPR40/FFA1 Agonist
- Field : Pharmacology
- Application : “(6-Hydroxy-1-benzofuran-3-yl)acetic Acid” is a reactant in the synthesis of dihydrobenzofuran as a potent and orally available GPR40/FFA1 agonist .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Benzofuran compounds, including “2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid”, offer diverse opportunities for research, exploring their properties and investigating their potential uses in various scientific fields. They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , making these substances potential natural drug lead compounds .
properties
IUPAC Name |
2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-8-2-3-9-7(4-11(12)13)6-15-10(9)5-8/h2-3,5,7H,4,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXQPBXFERQVDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CO2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
CAS RN |
93198-72-2 | |
Record name | 2,3-Dihydro-6-methoxy-3-benzofuranacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93198-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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